4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol
Description
4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound featuring a furan moiety at the N4 position and a pyrrolidine substituent at the C5 position. The thiol group at C3 enhances its reactivity, enabling applications in medicinal chemistry, particularly as a precursor for metal coordination complexes or bioactive hybrids. Its synthesis typically involves condensation reactions between substituted hydrazides and aldehydes or ketones, followed by cyclization and functionalization steps .
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-pyrrolidin-1-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c17-11-13-12-10(14-5-1-2-6-14)15(11)8-9-4-3-7-16-9/h3-4,7H,1-2,5-6,8H2,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNYWGLLTBMZJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NNC(=S)N2CC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923210-33-7 | |
| Record name | 4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
The compound exerts its effects through multiple pathways, depending on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, leading to biological responses. The exact mechanism of action can vary based on the specific biological system and the type of reaction involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituents at the N4 and C5 positions. Below is a comparative analysis of key analogues:
Physicochemical Properties
Biological Activity
4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol (CAS Number: 923210-33-7) is a compound belonging to the triazole class, characterized by a unique structure that includes a furan ring and a pyrrolidine moiety. This compound's potential biological activities stem from its diverse functional groups, which may interact with various biological targets.
Structural Properties
The molecular formula of this compound is , with a molecular weight of 250.32 g/mol. The structural representation highlights the presence of the triazole and thiol functionalities, which are often associated with significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₄OS |
| Molecular Weight | 250.32 g/mol |
| CAS Number | 923210-33-7 |
Biological Activity Overview
The biological activity of this compound is not fully elucidated but can be inferred from studies on similar triazole derivatives. Compounds in this class have exhibited various pharmacological properties, including:
- Antimicrobial Activity : Triazole derivatives have been noted for their effectiveness against a range of pathogens, including bacteria and fungi.
- Anticancer Properties : Some studies indicate that triazole compounds can exhibit cytotoxic effects on cancer cell lines, particularly melanoma and breast cancer cells .
- Enzyme Inhibition : The presence of thiol groups often enables these compounds to act as enzyme inhibitors, which could be relevant in therapeutic applications .
Cytotoxicity Studies
Research has shown that triazole derivatives can selectively target cancer cells. For instance, one study demonstrated that compounds similar to this compound were more cytotoxic against melanoma cell lines compared to non-cancerous cells . The MTT assay was utilized to assess cell viability and cytotoxic effects.
Structure-Activity Relationship (SAR)
The structural characteristics significantly influence the biological activity of triazole compounds. A study focusing on SAR revealed that modifications in the pyrrolidine or furan moieties could enhance or diminish the activity against specific targets . For example, substituents at certain positions on the triazole ring were found to affect the potency and selectivity towards cancer cells.
The mechanism by which this compound exerts its biological effects likely involves:
- Hydrogen Bonding : The thiol group can form hydrogen bonds with biological macromolecules.
- Hydrophobic Interactions : The aromatic furan ring may facilitate interactions with hydrophobic pockets in proteins.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth through thiol reactivity.
Comparative Analysis with Similar Compounds
To understand the potential of this compound better, it is useful to compare it with other triazole derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol | Contains furan and triazole thiol | Studied for antimicrobial activity |
| 5-Cyclopropyl-4H-1,2,4-triazol-3-amine | Exhibits potential anticancer properties | Effective against various cancer lines |
| 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Known for enzyme inhibition | Targeted for drug development |
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| 3a | 8 | 16 |
| 3b | 4 | 8 |
| 3c | 2 | 4 |
Triazoles are known to inhibit critical processes in bacteria, such as cell wall synthesis, which contributes to their efficacy as antimicrobial agents .
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. Recent studies indicate that compounds containing the triazole moiety demonstrate potent antifungal activity against pathogens like Candida albicans and Aspergillus fumigatus.
Table 2: Antifungal Activity of Triazole Derivatives
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| 1a | A. fumigatus | 0.25 |
| 1b | C. albicans | 0.5 |
The mechanism of action often involves the inhibition of ergosterol synthesis in fungal cell membranes, which is crucial for maintaining membrane integrity .
Study on Antifungal Efficacy
In a study published in the journal Pharmaceuticals, researchers synthesized various triazole derivatives and evaluated their antifungal activity against multiple strains. The results indicated that certain derivatives exhibited enhanced efficacy compared to established antifungal agents like fluconazole and ketoconazole . This highlights the potential of the compound as a lead structure for developing new antifungal therapies.
Research on Antimicrobial Properties
Another significant study focused on the synthesis and evaluation of triazole derivatives for their antibacterial properties. The study found that specific modifications to the triazole ring improved activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The most promising compounds showed MIC values significantly lower than those of existing antibiotics .
Preparation Methods
Starting Material: Pyrrolidine-Containing Carbohydrazide
A prevalent strategy involves using 1-R-5-oxo-pyrrolidine-2-carbohydrazide as the starting material (Figure 2). The synthesis proceeds as follows:
Step 1: Formation of Thiosemicarbazide
Reacting 1-R-5-oxo-pyrrolidine-2-carbohydrazide with carbon disulfide (CS₂) in alkaline conditions yields the corresponding thiosemicarbazide. For example:
$$
\text{1-R-5-oxo-pyrrolidine-2-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{Thiosemicarbazide intermediate}
$$
This step typically requires refluxing in ethanol or aqueous NaOH.
Step 2: Cyclization to 1,2,4-Triazole-3-thione
Heating the thiosemicarbazide under acidic conditions induces cyclization, forming the 1,2,4-triazole-3-thione core. Hydrochloric acid (HCl) or acetic acid (AcOH) serves as the catalyst:
$$
\text{Thiosemicarbazide} \xrightarrow{\text{HCl}} \text{4-R1-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-yl}
$$
Step 3: Alkylation with Furan-2-ylmethyl Bromide
The furan-2-ylmethyl group is introduced via alkylation using furan-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) or acetonitrile:
$$
\text{Triazole-3-thione} + \text{Furan-2-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3} \text{4-(Furan-2-ylmethyl) derivative}
$$
Step 4: Functionalization with Pyrrolidine
The pyrrolidin-1-yl group is installed at position 5 through nucleophilic substitution or condensation. Reaction with pyrrolidine in refluxing toluene or dichloromethane (DCM) facilitates this step:
$$
\text{4-(Furan-2-ylmethyl)triazole} + \text{Pyrrolidine} \xrightarrow{\Delta} \text{Target compound}
$$
Optimization and Yields
- Cyclization Efficiency : Yields for cyclization steps range from 65% to 85%, depending on the acid catalyst and reaction time.
- Alkylation Specificity : Use of polar aprotic solvents (e.g., DMF) improves regioselectivity, achieving >90% conversion.
- Pyrrolidine Incorporation : Excess pyrrolidine (2–3 equiv) and prolonged heating (12–24 h) enhance substitution yields (70–80%).
Alternative Pathway: Hantzsch-Type Triazole Synthesis
Reaction Mechanism
The Hantzsch triazole synthesis offers an alternative route, utilizing a hydrazine derivative, an amine, and carbon disulfide. For this compound:
- Hydrazine Component : Furan-2-ylmethyl hydrazine.
- Amine Component : Pyrrolidine.
- Cyclization Agent : Carbon disulfide.
The reaction proceeds via:
$$
\text{Furan-2-ylmethyl hydrazine} + \text{Pyrrolidine} + \text{CS}_2 \xrightarrow{\text{Base}} \text{Triazole-3-thione intermediate}
$$
Subsequent purification and functionalization yield the target compound.
Comparative Analysis
- Advantages : Simplified one-pot synthesis; reduced purification steps.
- Challenges : Lower regiocontrol (50–60% yield) compared to stepwise methods.
Post-Synthetic Modifications
Thiol Protection and Deprotection
To prevent oxidation during synthesis, the thiol group is often protected as a disulfide or trityl derivative. Post-synthesis, deprotection is achieved using reducing agents (e.g., dithiothreitol) or acidic conditions.
Purification and Characterization
- Chromatography : Silica gel chromatography with ethyl acetate/hexane eluents isolates the compound (>95% purity).
- Spectroscopic Data :
Catalytic and Green Chemistry Approaches
Recent advances emphasize sustainable methods, such as:
- Copper-Catalyzed Cyclizations : Adapted from CuAAC methodologies, though primarily for 1,2,3-triazoles.
- Solvent Optimization : Use of MeOH/H₂O mixtures reduces environmental impact while maintaining efficiency (Table 1).
Table 1: Solvent Systems for Alkylation Steps
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| DMF | 80 | 92 |
| Acetonitrile | 60 | 85 |
| MeOH/H₂O (3:1) | RT | 88 |
Q & A
Q. Key Characterization Data :
| Technique | Observations | Reference |
|---|---|---|
| ¹H/¹³C NMR | δ 7.8–8.2 (triazole-H), δ 2.5–3.0 (pyrrolidine-CH₂) | |
| HR-MS | [M+H]+ m/z 307.12 (calculated) | |
| IR | ν 2550 cm⁻¹ (S-H stretch) |
Biological Activity Screening
Q: What in vitro assays are recommended for preliminary evaluation of antimicrobial and anticancer activity? A:
- Antimicrobial : Broth microdilution (CLSI guidelines) against S. aureus (MIC 8–32 µg/mL) and C. albicans (MIC 16–64 µg/mL). The thiol group enhances membrane disruption .
- Anticancer : MTT assay on MCF-7 and HepG2 cells (IC₅₀ 0.5–5.0 µM). Triazole-thiol derivatives inhibit kinase pathways (e.g., anaplastic lymphoma kinase) .
- Enzyme inhibition : ATPase assays (IC₅₀ 0.47–5.3 µM for MERS-CoV helicase) .
Advanced Synthesis: Resolving Contradictory Yield Data
Q: How can researchers address discrepancies in reported yields (e.g., 65% vs. 86%) for similar derivatives? A: Contradictions arise from:
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂) reduce cyclization efficiency .
- Workup protocols : Immediate quenching vs. gradual cooling affects crystallization.
- Validation : Replicate reactions with controlled variables (solvent purity, inert atmosphere) .
Recommendation : Use HPLC (C18 column, MeOH:H₂O 70:30) to quantify impurities and confirm reproducibility .
Molecular Docking and Target Validation
Q: What computational strategies are effective for predicting the compound’s interaction with kinase targets? A:
Target selection : Prioritize kinases with hydrophobic active sites (e.g., COX-2, PDB: 3LN1) .
Docking software : AutoDock Vina or Schrödinger Suite for flexible ligand-receptor modeling.
Validation : Compare binding energies (ΔG ≤ -8.0 kcal/mol) with known inhibitors (e.g., lanosterol demethylase) .
Case study : Docking of triazole-thiol derivatives into MERS-CoV helicase (PDB: 5WWP) identified hydrogen bonds with Arg443 and π-π stacking with Phe338 .
Toxicity Profiling
Q: How should acute toxicity be evaluated preclinically? A:
- In silico : ProTox-II predicts LD₅₀ (e.g., 300 mg/kg) and hepatotoxicity alerts .
- In vivo : OECD 423 guidelines in rodents (single dose 50–200 mg/kg). Monitor AST/ALT levels for hepatic stress .
Key finding : Analogues showed low acute toxicity (LD₅₀ > 500 mg/kg) but moderate hepatocyte damage at 100 mg/kg .
Structure-Activity Relationship (SAR) Analysis
Q: Which structural modifications enhance anticancer potency? A:
- Pyrrolidine substitution : N-Methylation improves solubility and IC₅₀ (e.g., 0.47 µM vs. 5.3 µM in MERS-CoV inhibition) .
- Furan vs. thiophene : Furan increases logP (2.1 vs. 1.8) and blood-brain barrier penetration .
- Thiol vs. methylthio : Thiol derivatives show 10-fold higher kinase inhibition due to covalent binding .
Conflicting Data in Antioxidant Assays
Q: Why do DPPH scavenging results vary (e.g., 20% vs. 80% inhibition) across similar compounds? A: Discrepancies stem from:
- Radical stability : Thiol groups auto-oxidize in air, reducing activity.
- Concentration : Non-linear dose-response curves require testing at 10–100 µM .
Solution : Use fresh samples under argon and validate with ORAC assays .
Scale-Up Challenges
Q: What industrial techniques mitigate low yields during large-scale synthesis? A:
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) and improve yield by 15% .
- Microwave-assisted synthesis : Reduces reaction time from 12 h to 2 h (80°C, 300 W) .
Metal Complexation for Enhanced Bioactivity
Q: How do transition metal complexes (e.g., Cu²⁺, Zn²⁺) alter biological activity? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
